molecular formula C15H16O B6370999 4-(2,4-Dimethylphenyl)-2-methylphenol CAS No. 1261945-84-9

4-(2,4-Dimethylphenyl)-2-methylphenol

Cat. No.: B6370999
CAS No.: 1261945-84-9
M. Wt: 212.29 g/mol
InChI Key: BQWHWJKCFZOQDK-UHFFFAOYSA-N
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Description

4-(2,4-Dimethylphenyl)-2-methylphenol is an organic compound characterized by the presence of two methyl groups attached to the phenyl ring and a hydroxyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dimethylphenyl)-2-methylphenol can be achieved through several methods. One common approach involves the alkylation of phenol with 2,4-dimethylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or distillation.

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic processes to enhance yield and efficiency. Catalysts such as palladium or nickel can be used to facilitate the alkylation reaction. The reaction conditions, including temperature and pressure, are optimized to ensure maximum conversion and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dimethylphenyl)-2-methylphenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding hydrocarbons.

    Substitution: The methyl groups can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitrating agents.

Major Products Formed

    Oxidation: Formation of 4-(2,4-Dimethylphenyl)-2-methylketone.

    Reduction: Formation of 4-(2,4-Dimethylphenyl)-2-methylcyclohexane.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

4-(2,4-Dimethylphenyl)-2-methylphenol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2,4-Dimethylphenyl)-2-methylphenol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with proteins and enzymes, affecting their activity. The methyl groups may influence the compound’s hydrophobic interactions, enhancing its binding affinity to certain receptors.

Comparison with Similar Compounds

Similar Compounds

    4-Methylphenol: Lacks the additional methyl groups, resulting in different chemical properties.

    2,4-Dimethylphenol: Similar structure but lacks the hydroxyl group at the 2-position.

    2,4,6-Trimethylphenol: Contains an additional methyl group, altering its reactivity and applications.

Uniqueness

4-(2,4-Dimethylphenyl)-2-methylphenol is unique due to the specific arrangement of its functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.

Properties

IUPAC Name

4-(2,4-dimethylphenyl)-2-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O/c1-10-4-6-14(11(2)8-10)13-5-7-15(16)12(3)9-13/h4-9,16H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQWHWJKCFZOQDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC(=C(C=C2)O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40683715
Record name 2',3,4'-Trimethyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40683715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261945-84-9
Record name 2',3,4'-Trimethyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40683715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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